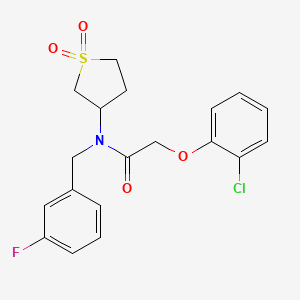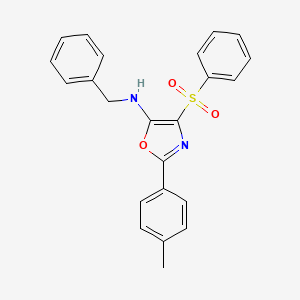![molecular formula C19H18FN5OS B11395864 3-ethyl-N-(2-fluorophenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395864.png)
3-ethyl-N-(2-fluorophenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-N-(2-FLUOROPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of 3-ETHYL-N-(2-FLUOROPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with triazole derivatives . One-pot catalyst-free procedures at room temperature have been implemented to achieve high yields of this compound . Industrial production methods may involve optimization of reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazolothiadiazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-ETHYL-N-(2-FLUOROPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-ETHYL-N-(2-FLUOROPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure and exhibit similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric variants have different fusion patterns but also possess significant biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds have a different triazole ring fusion but still exhibit comparable pharmacological properties.
The uniqueness of 3-ETHYL-N-(2-FLUOROPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which can enhance its bioactivity and selectivity for certain targets .
Properties
Molecular Formula |
C19H18FN5OS |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-ethyl-N-(2-fluorophenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H18FN5OS/c1-2-15-22-23-19-25(15)24-16(12-8-4-3-5-9-12)17(27-19)18(26)21-14-11-7-6-10-13(14)20/h3-11,16-17,24H,2H2,1H3,(H,21,26) |
InChI Key |
YJXYOMQIUTWNPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11395795.png)
![N-(3,5-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395797.png)
![3-(4-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11395800.png)
![N-[2-(5-{[(4-methoxyphenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11395807.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11395814.png)

![N-cyclohexyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11395819.png)
![N-[2-(2-fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11395823.png)
![N-(4-ethoxyphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395833.png)
![1-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11395837.png)
![4-amino-N-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11395843.png)


